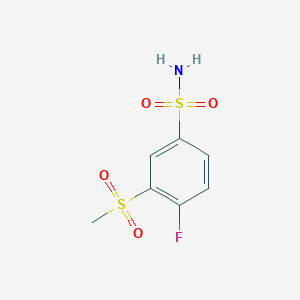

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide

Descripción general

Descripción

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide is a chemical compound with the formula C7H8FNO4S2 and a molecular weight of 253.27 g/mol . It is commonly used in research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8FNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) and the InChI key is LBUQGJUXHYMFGR-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point or solubility .Aplicaciones Científicas De Investigación

Synthesis of Vinyl Fluorides

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide has been explored in the synthesis of vinyl fluorides. McCarthy et al. (1990) discussed the use of fluoromethyl phenyl sulfone derivatives in the Horner-Wittig reaction, a method relevant for generating α-fluoro-α,β-unsaturated sulfones. This approach is significant for producing vinyl fluorides using sources like KF or DAST (McCarthy et al., 1990).

Molecular Structure and Gas-phase Acidity Studies

Remko (2003) conducted a theoretical study on the molecular structure and gas-phase acidity of various substituted sulfonamides, including methane sulfonamide and 4-aminobenzenesulfonamide. This study is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Remko, 2003).

Synthesis of Sulfone and Sulfonamide Derivatives

Perlow et al. (2007) reported practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding 2-methylsulfonyl analogs. This research is significant for developing new methods for regioselective introduction of methylthio moieties, useful in pharmaceutical and agrochemical industries (Perlow et al., 2007).

Electrophilic Fluorination in Synthesis

Hill et al. (2004) explored the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, employing N-fluorobenzenesulfonimide as the fluorinating agent. This method is particularly relevant for generating primary and secondary alpha-fluorosulfonamides, a class of compounds with potential applications in organic synthesis and medicinal chemistry (Hill et al., 2004).

Nucleophilic Fluoromethylation of Aldehydes

Shen et al. (2011) investigated the nucleophilic addition of fluorobis(phenylsulfonyl)methane to aldehydes. This study provides insights into the selective introduction of fluorinated moieties into organic molecules, a process increasingly important in life and materials sciences (Shen et al., 2011).

Decomposition Studies Under Oxygen Atmosphere

Venkatesan et al. (2017) synthesized 4-((4-fluoro-3-phenoxybenzylidene) amino) benzenesulfonamide and studied its thermal decomposition under an oxygen atmosphere. This research is crucial for understanding the thermal stability and decomposition kinetics of such compounds, which can inform their safe handling and potential applications (Venkatesan et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-fluoro-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQGJUXHYMFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)

![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3363816.png)

![2-[5-(Ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B3363838.png)